6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Catalog No.
S687517
CAS No.
62245-12-9
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Acetyl-3,4-dihydroquinolin-2(1H)-one

CAS Number

62245-12-9

Product Name

6-Acetyl-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

6-acetyl-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6H,3,5H2,1H3,(H,12,14)

InChI Key

FXPPYJRCOQZMIL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)CC2

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)CC2

6-Acetyl-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the quinoline family, characterized by a fused bicyclic structure. This compound is recognized for its diverse biological activities and is extensively studied in medicinal chemistry. Its chemical formula is C_11H_9N_1O_1, and it is known for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

  • Oxidation: This compound can be oxidized to form various quinoline derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the carbonyl group in 6-acetyl-3,4-dihydroquinolin-2(1H)-one to an alcohol or other reduced forms using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring. Reagents such as halogens or alkylating agents are typically employed under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline-2,3-dione derivatives, while reduction could produce 6-acetyl-3,4-dihydroquinolin-2-ol.

Research indicates that 6-Acetyl-3,4-dihydroquinolin-2(1H)-one exhibits significant biological activities. It has been studied for its potential:

  • Antimicrobial Properties: The compound shows efficacy against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through interactions with specific molecular targets.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

The synthesis of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone with acetic anhydride under acidic conditions:

  • Starting Materials: 2-Aminobenzophenone and acetic anhydride.
  • Reaction Conditions: The reaction is typically conducted in an acidic medium (e.g., sulfuric acid) with heating to promote cyclization.
  • Product Formation: The cyclization leads to the formation of 6-acetyl-3,4-dihydroquinolin-2(1H)-one.

In industrial settings, optimized reaction conditions are employed to enhance yield and purity, which may include continuous flow reactors and precise temperature control.

6-Acetyl-3,4-dihydroquinolin-2(1H)-one has several applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents due to its biological activities.
  • Chemical Biology: The compound acts as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
  • Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
  • Industrial Chemistry: It can be utilized as an intermediate in synthesizing more complex molecules for various industrial applications.

The mechanism of action of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one varies based on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes and receptors. The acetyl group and the quinoline core facilitate binding to active sites, leading to inhibition or activation of biological pathways. The specific molecular targets involved depend on the biological activity being studied.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 6-Acetyl-3,4-dihydroquinolin-2(1H)-one. Here are some notable examples:

Compound NameStructure TypeNotable Activity
4-HydroxyquinolineHydroxy derivativeAntimicrobial and anticancer properties
QuinolineParent structureDiverse biological activities
3-HydroxyquinolinHydroxy derivativeAntimicrobial activity
6-HydroxyquinolineHydroxy derivativePotential anticancer activity

Uniqueness of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one

What sets 6-Acetyl-3,4-dihydroquinolin-2(1H)-one apart from these similar compounds is its specific acetylation at the 6-position of the quinoline ring. This modification enhances its biological activity and provides unique pharmacological properties that are not present in its analogs.

Core Structural Features

6-Acetyl-3,4-dihydroquinolin-2(1H)-one consists of a fused bicyclic system: a benzene ring and a partially hydrogenated pyridinone ring. The 3,4-dihydro designation indicates two hydrogen atoms are added to the pyridinone ring, reducing the aromaticity of the pyridine moiety. The acetyl group (-COCH₃) at position 6 introduces steric and electronic effects that influence reactivity and molecular interactions.

PropertyValue/DescriptionSource
IUPAC Name6-Acetyl-3,4-dihydro-2(1H)-quinolinone
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
CAS Number62245-12-9
InChI KeyFXPPYJRCOQZMIL-UHFFFAOYSA-N
SMILESCC(=O)C1=C(C2=CC=CC=C2)N3CC(C1)=O

The compound’s planar structure facilitates π-π stacking interactions, while the acetyl group enhances solubility in organic solvents like ethanol and acetone.

Physical and Spectral Properties

  • Melting Point: 161–162°C (reported for high-purity samples).
  • Solubility: Limited in water; soluble in polar aprotic solvents (e.g., DMF, DMSO).
  • Stability: Requires storage under inert atmospheres to prevent degradation.

XLogP3

0.8

Wikipedia

6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Dates

Last modified: 08-15-2023

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